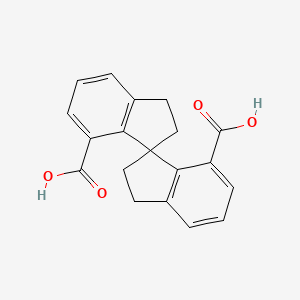
1,1'-Spirobiindan-7,7'-dicarboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Development
1,1'-Spirobiindan-7,7'-dicarboxylic acid is efficiently synthesized from optically pure 1,1'-Spirobiindane-7,7'-diol through palladium-catalyzed carboxylation, yielding the corresponding acid with high efficiency. This process underlines the compound's utility in preparing chiral scaffolds for ligand development (Liu Quan-zhong, 2006). Further, 1,1'-Spirobiindan-7,7'-dicarboxylic acid is a key intermediate in producing bisoxazoline ligands with a chiral spirobiindane skeleton, applied in asymmetric cyclopropanation and allylic oxidation, showcasing its pivotal role in constructing chiral catalyst systems (Bin Liu et al., 2006).
Catalysis in Asymmetric Reactions
The compound's derivatives, particularly SPINOL-based phosphoric acids, have been applied as highly enantioselective catalysts for asymmetric organocatalysis, demonstrating significant efficacy in reactions involving indoles with aldimines and β,γ-unsaturated-α-ketoesters. This utilization underscores the importance of 1,1'-Spirobiindan-7,7'-dicarboxylic acid and its derivatives in enhancing the efficiency and selectivity of synthetic organic transformations (Chun‐hui Xing et al., 2011).
Asymmetric Synthesis and Molecular Recognition
Further applications include the use of 1,1'-Spirobiindan-7,7'-dicarboxylic acid in the synthesis of chiral ligands for asymmetric synthesis, such as the development of new chiral spiro nitrogen-containing ligands for cobalt-catalyzed asymmetric Michael addition. These findings highlight the compound's role in facilitating the synthesis of enantioenriched molecules under mild reaction conditions, contributing to the broader field of asymmetric catalysis and synthesis (Chao Chen et al., 2006).
Advanced Material Synthesis
Moreover, the synthesis of metal-organic frameworks (MOFs) utilizing chiral spiro linkers derived from 1,1'-Spirobiindan-7,7'-dicarboxylic acid exemplifies its contribution to material science. These MOFs exhibit unique properties and potential applications in gas storage, separation, and catalysis, indicating the compound's versatility beyond organic synthesis (Kristina Gedrich et al., 2010).
Eigenschaften
IUPAC Name |
3,3'-spirobi[1,2-dihydroindene]-4,4'-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c20-17(21)13-5-1-3-11-7-9-19(15(11)13)10-8-12-4-2-6-14(16(12)19)18(22)23/h1-6H,7-10H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMBXISGZLADKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=CC=C3)C(=O)O)C4=C1C=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Spirobiindan-7,7'-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



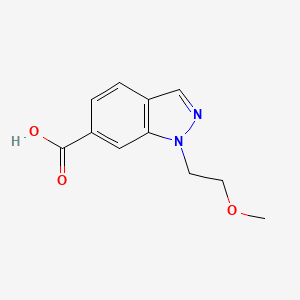
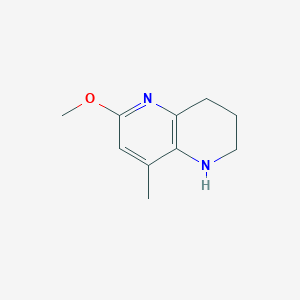
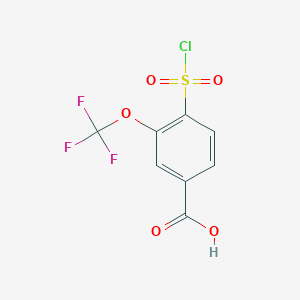
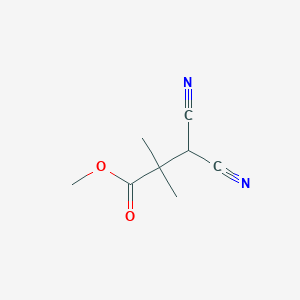
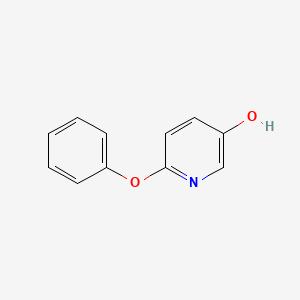


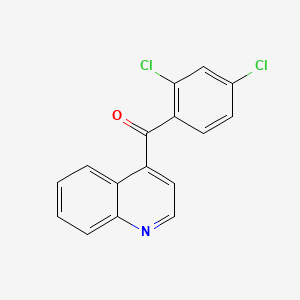
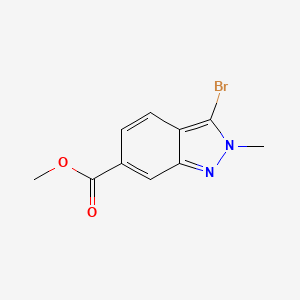
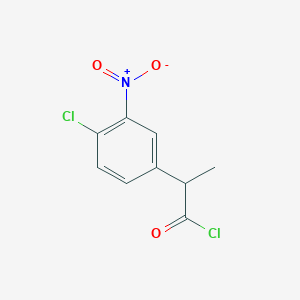

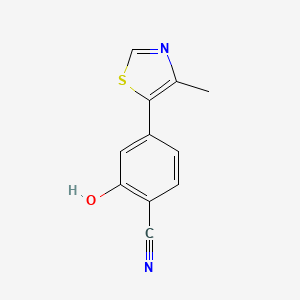
![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)
